N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O3S3/c24-16-12-18(25)21-19(13-16)34-23(27-21)29(14-17-4-1-2-8-26-17)22(30)15-6-9-28(10-7-15)35(31,32)20-5-3-11-33-20/h1-5,8,11-13,15H,6-7,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIJAXTXJHZZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a fluorinated benzoic acid derivative under acidic conditions.
Pyridine Attachment: The pyridine moiety can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group on the benzothiazole core.
Piperidine Functionalization:
Final Assembly: The final compound is obtained by coupling the functionalized piperidine with the benzothiazole-pyridine intermediate under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and piperidine moieties can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the carboxamide or sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC, HATU.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzothiazoles.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- The target compound’s piperidine carboxamide scaffold differs from the 1,2,4-triazole core in , which is associated with tautomerism and sulfur-mediated reactivity .
- Unlike the 4-methoxypyridine substituent in , the pyridin-2-ylmethyl group in the target compound may enhance blood-brain barrier penetration.
Functional Group Analysis
- Sulfonyl Groups :
- Fluorine Substituents: The 4,6-difluorobenzothiazole group may increase metabolic stability and lipophilicity relative to non-fluorinated analogues. In , 2,4-difluorophenyl substituents improve antifungal activity by ~30% compared to non-fluorinated variants .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
Research Implications
However, further studies are required to validate its bioactivity and synthetic scalability.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound notable for its diverse biological activities. Its structure combines several pharmacophores that contribute to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety with fluorine substitutions, a piperidine ring, and a thiophene sulfonyl group. These structural components enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₂N₃O₂S |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 924470-33-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes such as cytochrome P450 and proteases, which play critical roles in drug metabolism and cellular signaling.
- Modulation of Receptors : The compound may modulate G-protein coupled receptors (GPCRs), influencing pathways associated with inflammation and cell proliferation.
- Signal Transduction Interference : It has been shown to inhibit NF-κB signaling pathways, which are crucial in regulating immune responses and inflammatory processes.
Biological Activities
Research indicates that this compound exhibits significant biological activities across various domains:
Anticancer Activity
Studies have demonstrated that derivatives of benzothiazole compounds possess anticancer properties. For instance, compounds with similar structures have shown antiproliferative effects against breast, colon, and lung cancer cell lines . The fluorination in this compound enhances its potency compared to non-fluorinated analogs.
Antimicrobial Activity
The presence of the benzothiazole moiety is associated with antimicrobial properties. Compounds featuring this structure have been reported to exhibit activity against a range of bacterial strains.
Anti-inflammatory Effects
The modulation of inflammatory mediators through NF-κB pathway inhibition suggests potential applications in treating inflammatory diseases. The compound's ability to suppress pro-inflammatory gene expression further supports its role as an anti-inflammatory agent.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various benzothiazole derivatives against cancer cell lines. The results indicated that compounds with similar structural features exhibited significant growth inhibition at low concentrations .
- Mechanistic Insights into Anti-inflammatory Activity : Research focused on the mechanism by which benzothiazole derivatives modulate inflammatory responses revealed that these compounds can effectively reduce cytokine production in vitro .
- Antimicrobial Screening : A comparative study assessed the antimicrobial efficacy of several benzothiazole derivatives, finding that those with fluorine substitutions exhibited enhanced activity against Gram-positive bacteria.
Q & A
Q. How can metabolic stability be assessed during lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
